BNC375

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

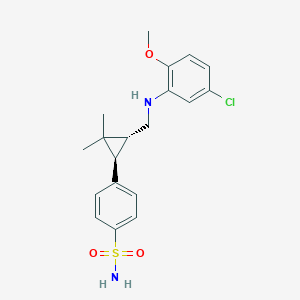

4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWDCTBUJUEFDE-CRAIPNDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BNC375: A Technical Guide to a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, recognized as a significant therapeutic target for addressing cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][2] Activation of these receptors is known to enhance cognitive functions, offer neuroprotection, and produce anti-inflammatory effects.[3] Historically, the development of orthosteric agonists for the α7 nAChR has been challenging, often limited by issues such as off-target activity, receptor desensitization, and an inverted U-shaped dose-response curve in preclinical studies.[1][4]

To overcome these limitations, research has shifted towards positive allosteric modulators (PAMs).[5] PAMs do not activate the receptor directly but instead amplify the effects of the endogenous agonist, acetylcholine, thereby preserving the natural spatial and temporal patterns of signaling.[6] This technical guide provides an in-depth overview of BNC375, a novel, potent, and selective Type I α7 nAChR PAM. This compound enhances the receptor's response to acetylcholine with minimal impact on desensitization kinetics, demonstrating significant potential for the treatment of cognitive impairments.[1][7]

Mechanism of Action

This compound functions as a Type I positive allosteric modulator of the α7 nAChR.[6] Unlike Type II PAMs, which both increase the channel's response and significantly delay receptor desensitization, Type I PAMs like this compound primarily amplify the peak channel response to acetylcholine without substantially altering the desensitization kinetics.[6][8][9] This distinction is critical, as it may contribute to a more favorable safety and tolerability profile by avoiding prolonged receptor activation that can lead to excitotoxicity.

The modulatory effect of this compound is highly dependent on its stereochemistry. The molecule features a central cyclopropyl ring, and its (R,R) stereoisomer configuration is responsible for its Type I PAM activity.[6][9] In contrast, the (S,S) stereoisomer of the same chemical series behaves as a Type II PAM.[6] this compound binds to an allosteric site on the α7 nAChR, a location distinct from the orthosteric site where acetylcholine binds.[5] This binding induces a conformational change in the receptor that increases the efficacy of acetylcholine, leading to a greater influx of ions upon activation.[5] Importantly, this compound exhibits no agonist activity on its own, only potentiating the effect of the natural ligand.[6]

Signaling Pathway

The activation of the α7 nAChR, a receptor known for its high calcium permeability, initiates a cascade of downstream signaling events crucial for neuronal communication and plasticity.[2][3] this compound enhances this primary signal. When acetylcholine binds to the receptor in the presence of this compound, the potentiated influx of calcium ions triggers downstream pathways. This leads to enhanced neurotransmitter release, particularly glutamate, in key brain regions like the medial prefrontal cortex.[1][7] Furthermore, this amplified signaling strengthens synaptic connections through the enhancement of long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory processes.[1][8]

Data Presentation

The following tables summarize the quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Description | Cell Line | Reference |

|---|---|---|---|---|

| EC50 | 25 nM | Concentration for 50% of maximal potentiation of ACh-evoked current. | GH4C1 cells expressing human α7 nAChRs | [6] |

| Pmax | 650% | Maximal potentiation of the peak current evoked by an EC20 concentration of ACh. | GH4C1 cells expressing human α7 nAChRs | [6] |

| AUC/Pmax | 1.7 | Ratio of the area under the curve to the maximal peak current, indicating a minimal effect on desensitization (Type I profile). | GH4C1 cells expressing human α7 nAChRs | [6] |

| Peak Current Increase (at 3.33 µM) | 605% | Increase in EC20 ACh-induced peak current amplitude. | HEK cells expressing human α7/RIC3 |[8] |

Table 2: In Vivo Efficacy of this compound in Preclinical Cognitive Models

| Animal Model | Cognitive Deficit Induction | Dose Range (Oral) | Key Finding | Reference |

|---|---|---|---|---|

| Mouse T-maze | Scopolamine | 3 and 10 mg/kg | Significantly reversed scopolamine-induced impairment of spontaneous alternation. | [6] |

| Rat Novel Object Recognition | Scopolamine | Not specified | Reversed scopolamine-induced cognitive deficits over a wide range of exposures. | [1] |

| Rhesus Monkey Object Retrieval Detour (ORD) | Scopolamine | Not specified | Reversed scopolamine-induced cognitive deficits. | [1] |

| Aged African Green Monkey ORD Task | Age-related | Not specified | Improved performance in aged monkeys. |[1] |

Table 3: Pharmacokinetic Properties of this compound ((R,R)-13)

| Species | Parameter | Value | Route | Reference |

|---|

| Rat | Oral Bioavailability (BA) | 62% | Oral |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Patch-Clamp Electrophysiology

The electrophysiological properties of this compound were characterized using both automated and manual patch-clamp techniques to assess its effect on α7 nAChR currents.[6]

-

Cell Lines: Experiments were conducted using rat GH4C1 or human HEK cells stably expressing human or rat α7 nAChRs.[6][8]

-

Primary Screening (Automated): An automated planar patch-clamp instrument (e.g., Patchliner) was used for initial screening. The potentiation of an EC20 acetylcholine (ACh) response by the test compound (at a concentration like 3 µM) was determined. The percent change in peak current produced by the test compound plus ACh versus ACh alone was defined as P3 (percent potentiation at 3 µM).[6]

-

Secondary Screening (Manual): More detailed characterization was performed with conventional manual patch-clamp recordings using a fast-application system. This allowed for the determination of full dose-response curves to calculate EC50 (the concentration producing 50% of the maximal potentiation) and Pmax (the maximal potentiation).[6]

-

Allosteric Nature Confirmation: To confirm that this compound is not an agonist, it was applied to the cells in the absence of acetylcholine. No evoked currents were observed, confirming its allosteric mechanism.[6]

-

PAM Type Classification: The ratio of the area under the curve to the maximal peak current (AUC/Pmax) was calculated. A low ratio (e.g., 1.7 for this compound) indicates a rapid desensitization profile characteristic of a Type I PAM, whereas a high ratio is indicative of a Type II PAM.[6]

In Vivo Efficacy Models

This compound's pro-cognitive effects were evaluated in several well-validated animal models of cognitive impairment.

-

Mouse T-maze Continuous Alternation Task: This task assesses spatial working memory. A cognitive deficit is induced in mice using scopolamine, a muscarinic antagonist. The test compound (this compound) is administered orally prior to the test. The percentage of spontaneous alternations in the T-maze is measured, with a significant increase in alternation in the drug-treated group compared to the vehicle group indicating efficacy.[6]

-

Rat Novel Object Recognition (NOR) Task: This model assesses episodic memory. Rats are habituated to an arena and then exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. Scopolamine is used to induce a memory deficit (i.e., no preference for the novel object). Reversal of this deficit by this compound demonstrates its pro-cognitive effect.[1]

-

Rhesus Monkey Object Retrieval Detour (ORD) Task: This is a test of higher-order executive function and cognitive flexibility. Monkeys are trained to retrieve a reward from a transparent box that has an open side. A cognitive deficit can be induced by scopolamine. The ability of this compound to reverse the induced deficit and improve performance showcases its efficacy in a primate model.[1]

Ex Vivo ¹³C-NMR Analysis

To investigate the neurochemical basis of its pro-cognitive effects, ex vivo nuclear magnetic resonance (NMR) was employed.

-

Methodology: This technique was used to assess the impact of this compound on neurotransmitter cycling in the rat medial prefrontal cortex. Following systemic administration of this compound, ¹³C-labeled glucose is infused. The incorporation of ¹³C into glutamate and glutamine (Glx) is measured in brain tissue extracts. An increase in the ¹³C labeling of these neurotransmitters indicates enhanced neuronal metabolism and neurotransmitter release, providing a biomarker for the compound's central activity.[1][7]

Conclusion and Future Directions

This compound is a novel, selective, and orally bioavailable Type I positive allosteric modulator of the α7 nAChR.[6][9] Preclinical data robustly demonstrate its ability to potentiate α7 nAChR currents and reverse cognitive deficits in a variety of animal models without the limitations of an inverted U-shaped dose-response curve often seen with orthosteric agonists.[1] Its mechanism as a Type I PAM, which enhances signaling with minimal effect on desensitization, represents a significant advantage for potential therapeutic development.[1][6]

The collaboration between Bionomics and MSD (known as Merck & Co. in the US and Canada) has leveraged the findings from this compound to develop a follow-on clinical candidate, MK-4334, which has shown improved pharmacological properties in early preclinical studies and has advanced to Phase 1 clinical trials.[4][7] The research on this compound has provided a strong foundation, suggesting that selective α7 nAChR PAMs hold considerable therapeutic promise for treating cognitive impairments in Alzheimer's disease, schizophrenia, and other CNS disorders.[1][7]

References

- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]

- 4. biospace.com [biospace.com]

- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]

BNC375: A Technical Guide to its Modulation of Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC375 is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). As a Type I PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor or significantly altering its desensitization kinetics. This mechanism of action offers a promising therapeutic approach for cognitive deficits associated with various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo experimental data, detailed experimental protocols, and pharmacokinetic profiles in preclinical species.

Introduction to this compound and Cholinergic Signaling

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, plays a crucial role in various cognitive processes, including learning, memory, and attention. Dysregulation of cholinergic signaling through this receptor is implicated in the pathophysiology of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. While direct-acting agonists of the α7 nAChR have been explored, they often suffer from limitations like receptor desensitization and off-target effects.

This compound emerges as a promising alternative by acting as a positive allosteric modulator. PAMs like this compound bind to a site on the receptor distinct from the acetylcholine binding site, potentiating the receptor's response only in the presence of the endogenous agonist. This preserves the temporal and spatial fidelity of natural cholinergic signaling. This compound is specifically classified as a Type I PAM, meaning it primarily amplifies the peak current response to acetylcholine with minimal impact on the rate of receptor desensitization.

Mechanism of Action: A Type I Positive Allosteric Modulator

This compound's primary mechanism is the potentiation of acetylcholine-evoked currents at the α7 nAChR. Electrophysiological studies have demonstrated that this compound significantly increases the amplitude of the current induced by acetylcholine without causing a significant shift in the receptor's desensitization kinetics, a hallmark of Type I PAMs.

Signaling Pathway Diagram

Caption: this compound binds to an allosteric site on the α7 nAChR, enhancing the receptor's response to acetylcholine binding at the orthosteric site, leading to increased ion channel opening and subsequent neuronal signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Assay | Cell Line |

| EC50 | 25 nM | Manual Patch Clamp | GH4C1 cells expressing rat α7 nAChR |

| Peak Current Potentiation (Pmax) | 650% | Manual Patch Clamp | GH4C1 cells expressing rat α7 nAChR |

Table 2: In Vivo Efficacy in Cognitive Deficit Models

| Animal Model | Cognition Impairing Agent | This compound Dose Range (oral) | Outcome |

| Mouse T-Maze | Scopolamine | 0.03 - 1.0 mg/kg | Reversal of scopolamine-induced cognitive deficits[1] |

| Rat Novel Object Recognition | Scopolamine | Not explicitly stated | Reversal of scopolamine-induced cognitive deficits[2] |

Table 3: Pharmacokinetic Parameters

| Species | Route | Dose | Cmax | Tmax | T1/2 | AUC | Bioavailability (%) |

| Rat | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | 62% |

| Monkey | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Rat | IV | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |

| Monkey | IV | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |

Note: Comprehensive pharmacokinetic parameter values (Cmax, Tmax, T1/2, AUC) were not available in a consolidated format in the reviewed literature.

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to assess the positive allosteric modulation of this compound on α7 nAChRs expressed in a stable cell line.

Objective: To determine the EC50 and maximal potentiation (Pmax) of this compound on acetylcholine-evoked currents.

Cell Line: GH4C1 cells stably expressing the rat α7 nAChR.

Materials:

-

GH4C1-α7 nAChR cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

-

Acetylcholine (ACh) stock solution

-

This compound stock solution

Procedure:

-

Culture GH4C1-α7 nAChR cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply an EC20 concentration of acetylcholine to elicit a baseline current response.

-

Co-apply the EC20 concentration of acetylcholine with varying concentrations of this compound.

-

Record the peak amplitude of the inward current for each concentration of this compound.

-

Calculate the percentage potentiation relative to the baseline ACh-evoked current.

-

Plot the concentration-response curve and fit with a sigmoidal dose-response equation to determine the EC50 and Pmax.

Caption: Workflow for determining the in vitro potency and efficacy of this compound using whole-cell patch-clamp electrophysiology.

In Vivo Cognition: Novel Object Recognition (NOR) Task in Rats

This protocol is designed to evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Objective: To assess the pro-cognitive effects of this compound in a model of cholinergic dysfunction.

Animals: Male Wistar rats.

Materials:

-

Open field arena

-

Two sets of identical objects for familiarization

-

One set of novel objects for testing

-

This compound solution for oral administration

-

Scopolamine solution for intraperitoneal (i.p.) injection

-

Vehicle solutions

Procedure:

-

Habituation (Day 1): Allow each rat to freely explore the empty open field arena for 5-10 minutes.

-

Familiarization (Day 2):

-

Administer vehicle or this compound orally at the desired dose.

-

After a set pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle.

-

After a further interval (e.g., 30 minutes), place the rat in the arena with two identical objects and allow for a 5-minute exploration period.

-

-

Testing (Day 2, after inter-trial interval):

-

After a defined inter-trial interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object.

-

Allow the rat to explore for 5 minutes.

-

Record the time spent exploring the familiar object and the novel object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Caption: Timeline of the novel object recognition task to assess the pro-cognitive effects of this compound.

Receptor Selectivity Profile

While specific quantitative data for a broad panel of off-target receptors is not publicly available, preclinical studies have consistently reported that this compound is selective for the α7 nAChR over other related receptors. This selectivity is a key advantage over non-selective cholinergic agents and direct α7 agonists, potentially leading to a more favorable side-effect profile. Further detailed binding affinity studies would be required to fully characterize the off-target profile of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of cognitive deficits. Its mechanism as a Type I positive allosteric modulator of the α7 nicotinic acetylcholine receptor allows for the enhancement of endogenous cholinergic signaling without causing receptor desensitization. Preclinical data demonstrates its potency and efficacy in reversing cognitive impairment in animal models. The detailed protocols provided herein offer a foundation for further investigation and characterization of this compound and similar compounds in the drug development pipeline. The favorable selectivity profile, although requiring further quantitative elucidation, suggests a potential for a wider therapeutic window compared to previous cholinergic therapies.

References

Unveiling the Neuroprotective Potential of BNC375: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a novel, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a Type I PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine with minimal impact on its desensitization kinetics.[1] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for addressing cognitive deficits associated with a range of central nervous system (CNS) disorders, including Alzheimer's disease. This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on its pharmacological profile, efficacy in animal models of cognition, and the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its neuroprotective and pro-cognitive effects by allosterically modulating the α7 nAChR. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound enhance the receptor's response to its natural ligand, acetylcholine. This modulation leads to an amplification of the downstream signaling cascades initiated by receptor activation. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions. Its activation is implicated in various neuronal processes, including learning, memory, and attention. By potentiating α7 nAChR function, this compound is thought to enhance synaptic plasticity and provide a neuroprotective shield against cellular stressors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Cell Line | Assay |

| EC50 | 25 nM | GH4C1 cells expressing human α7 nAChR | Manual Patch-Clamp Electrophysiology |

| Pmax | 650% | GH4C1 cells expressing human α7 nAChR | Manual Patch-Clamp Electrophysiology |

| CYP Inhibition (IC50) | > 10 µM | Human liver microsomes | Cytochrome P450 Inhibition Assay |

EC50: Half-maximal effective concentration. Pmax: Maximum potentiation of the acetylcholine-evoked current at an EC20 concentration of acetylcholine. CYP: Cytochrome P450.

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration |

| Oral Bioavailability | 62% | Oral |

| Plasma Clearance | Moderate | Intravenous |

| Brain Exposure | Good | Not specified |

Table 3: In Vivo Efficacy of this compound in Cognitive Models

| Animal Model | Effect | Dose Range (Oral) |

| Mouse T-Maze (Scopolamine-induced deficit) | Significant reversal of cognitive impairment | 0.003 - 10.0 mg/kg |

| Rat Novel Object Recognition (Scopolamine-induced deficit) | Reversal of cognitive deficits | Wide exposure range |

| Rhesus Monkey Object Retrieval Detour | Reversal of scopolamine-induced cognitive deficits | Not specified |

| Aged African Green Monkey Object Retrieval Detour | Improved performance | Not specified |

Signaling Pathways

The neuroprotective effects of α7 nAChR activation are believed to be mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3][4][5][6] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. While direct experimental evidence for this compound's modulation of this pathway is still emerging, its action as an α7 nAChR PAM strongly suggests its involvement.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potentiation of α7 nAChR Currents

Objective: To determine the potency and efficacy of this compound in modulating human α7 nAChR activity.

Methodology: Manual Patch-Clamp Electrophysiology [1]

-

Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a fast-application system.

-

Solutions: The extracellular solution contains standard physiological salt concentrations. The intracellular solution is formulated to maintain the appropriate ionic gradients.

-

Drug Application: An EC20 concentration of acetylcholine (ACh) is applied to elicit a baseline current. This compound is then co-applied with ACh at various concentrations to determine its potentiating effect.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline current to calculate the percent potentiation. The EC50 and Pmax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Assessment of Pro-Cognitive Effects in Rodents

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in established animal models.

Methodology: Mouse T-Maze Continuous Alternation Task [1]

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Animal Model: Mice are administered scopolamine to induce a cognitive deficit, mimicking aspects of cholinergic dysfunction.

-

Procedure:

-

Habituation: Mice are allowed to explore the maze freely to acclimate to the environment.

-

Drug Administration: this compound or vehicle is administered orally at various doses prior to the test. Scopolamine is administered to induce the deficit.

-

Testing: The mouse is placed in the start arm and allowed to choose a goal arm. After a brief inter-trial interval, the mouse is returned to the start arm for a second trial. The sequence of arm choices is recorded.

-

-

Data Analysis: The percentage of spontaneous alternations (choosing the opposite arm on the second trial) is calculated. A higher alternation rate indicates improved working memory. The ability of this compound to reverse the scopolamine-induced reduction in spontaneous alternation is assessed.

Methodology: Rat Novel Object Recognition (NOR) Test [7][8][9][10][11]

-

Apparatus: An open-field arena.

-

Animal Model: Rats are treated with scopolamine to impair recognition memory.

-

Procedure:

-

Habituation: Rats are individually habituated to the empty open-field arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

-

Drug Administration: this compound or vehicle is administered before the familiarization or testing phase. Scopolamine is administered to induce the memory deficit.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat recognizes the familiar object and prefers to explore the novel one. The ability of this compound to rescue the scopolamine-induced deficit in the discrimination index is evaluated.

Conclusion

This compound demonstrates a promising preclinical profile as a neuroprotective and pro-cognitive agent. Its mechanism as a Type I PAM of the α7 nAChR offers potential advantages over traditional orthosteric agonists. The robust efficacy observed in various animal models of cognitive impairment, coupled with a favorable pharmacokinetic profile, underscores its therapeutic potential. Further investigation into the downstream signaling pathways, particularly the PI3K/Akt cascade, will provide a more comprehensive understanding of its neuroprotective effects and guide future clinical development. The data presented in this technical guide provides a strong rationale for the continued investigation of this compound as a novel treatment for cognitive disorders.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The PI3K/Akt signaling axis in Alzheimer’s disease: a valuable target to stimulate or suppress? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Object Recognition Memory [bio-protocol.org]

- 11. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference | MDPI [mdpi.com]

BNC375: A Novel Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors and its Impact on Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BNC375 is a novel, orally available, and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). As a Type I PAM, this compound potentiates the acetylcholine-evoked currents of the α7 nAChR with minimal impact on the receptor's desensitization kinetics.[1][2] Preclinical studies have demonstrated the pro-cognitive effects of this compound, highlighting its potential as a therapeutic agent for cognitive deficits observed in various neurological and psychiatric disorders. A key mechanism underlying these cognitive-enhancing effects is the modulation of synaptic plasticity, particularly the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its quantifiable impact on synaptic plasticity, and the experimental protocols utilized in these investigations.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the α7 nAChR. Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the receptor, PAMs bind to a distinct allosteric site. This binding event enhances the receptor's response to the endogenous agonist, acetylcholine. Specifically, this compound increases the peak current amplitude in response to acetylcholine without significantly altering the rapid desensitization of the receptor, a characteristic of Type I PAMs.[1][2] This mode of action is thought to offer a therapeutic advantage by preserving the temporal dynamics of natural cholinergic signaling.

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium. Its activation leads to an influx of calcium into the neuron, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.

Quantitative Impact on Synaptic Plasticity

The effect of this compound on synaptic plasticity has been quantified through its impact on long-term potentiation (LTP) in the hippocampus, a brain region critical for memory formation. LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is experimentally measured as an increase in the field excitatory postsynaptic potential (fEPSP) slope.

While the full-text of the primary research by Wang et al. (2020) containing specific quantitative data on the percentage increase of fEPSP slope at various concentrations of this compound is not publicly available, published abstracts and related documents confirm that this compound significantly enhances LTP in rat hippocampal slices.[1][2] Further research is needed to populate the following table with precise values.

| This compound Concentration | Mean % Increase in fEPSP Slope (vs. Control) | Statistical Significance (p-value) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following is a generalized protocol for assessing the effect of a compound like this compound on LTP in hippocampal slices, based on standard electrophysiological techniques. The specific parameters used in the definitive this compound studies may vary.

Hippocampal Slice Preparation

-

Animal Model: Male Sprague-Dawley rats (or a similar rodent model) are typically used.

-

Anesthesia and Euthanasia: Animals are anesthetized with isoflurane and euthanized in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (see below). Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: A stable baseline of fEPSPs is established for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

-

Compound Application: this compound is bath-applied at the desired concentrations for a specified period before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

Artificial Cerebrospinal Fluid (aCSF) Composition

A typical aCSF composition is (in mM):

-

NaCl: 124

-

KCl: 3

-

KH2PO4: 1.25

-

MgSO4: 1.3

-

CaCl2: 2.5

-

NaHCO3: 26

-

Glucose: 10

The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action and Downstream Signaling

Caption: this compound enhances acetylcholine's effect on α7 nAChR, leading to Ca²⁺ influx and downstream signaling for LTP.

Experimental Workflow for LTP Recording

Caption: Workflow for assessing this compound's effect on Long-Term Potentiation (LTP) in hippocampal slices.

Conclusion

This compound represents a promising therapeutic candidate for addressing cognitive deficits through its novel mechanism as a Type I PAM of the α7 nAChR. Its ability to enhance synaptic plasticity, specifically LTP, provides a strong rationale for its pro-cognitive effects. The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued research and development of this compound and other molecules in its class. Further studies providing detailed quantitative data on its dose-dependent effects on LTP will be invaluable to the scientific community.

References

Early Research Findings on BNC375 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early research findings on the selectivity of BNC375, a novel positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This document details the quantitative data from preclinical studies, outlines the experimental protocols utilized, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and its Therapeutic Rationale

This compound is a potent, selective, and orally available small molecule that acts as a Type I positive allosteric modulator of the α7 nAChR.[1][2] The α7 nAChR is a ligand-gated ion channel that is highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex.[3] Activation of these receptors by the endogenous neurotransmitter acetylcholine leads to an influx of calcium ions, which in turn modulates the release of other neurotransmitters and activates downstream signaling pathways associated with learning, memory, and attention.[3][4]

Cognitive impairment is a hallmark of several central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[4] A key challenge with previous therapeutic approaches targeting the α7 nAChR, such as orthosteric agonists, has been the lack of selectivity, receptor desensitization, and an inverted U-shaped dose-response curve, limiting their clinical utility.[4][5] this compound, as a PAM, offers a potential advantage by enhancing the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor itself.[2] This mechanism is believed to preserve the temporal and spatial dynamics of cholinergic signaling, potentially leading to a wider therapeutic window and improved safety profile.[3][6] Early research indicates that this compound enhances cognitive performance in animal models and demonstrates a favorable selectivity profile.[6][7]

Quantitative Data on this compound Selectivity and Potency

The following tables summarize the key quantitative data from early preclinical studies of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 1.9 µM | GH4C1 cells expressing rat α7 nAChR | Electrophysiology (Patchliner) | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cognitive Deficit

| Animal Model | Endpoint | MED (Minimum Effective Dose) | Dose for Full Reversal | Route of Administration | Reference |

| Scopolamine-induced impairment in T-maze | Reversal of cognitive deficit | 0.03 mg/kg | 1.0 mg/kg | Oral | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Route of Administration | Reference |

| Mouse | t1/2 | 1.2 hours | Oral | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early evaluation of this compound.

In Vitro Electrophysiology: Automated and Manual Patch-Clamp

Objective: To determine the potency and mechanism of action of this compound on the α7 nAChR.

Methodology:

-

Cell Culture: Rat GH4C1 cells stably expressing human or rat α7 nAChRs were used.[2]

-

Primary Screening (Automated Patch-Clamp):

-

An automated planar patch-clamp instrument (Patchliner, Nanion) was utilized for primary screening.[2]

-

Cells were subjected to a whole-cell voltage-clamp configuration.[8][9]

-

The potentiation of an EC20 concentration of acetylcholine (ACh) response by a 3 µM concentration of this compound was measured.[2]

-

-

Secondary Characterization (Manual Patch-Clamp):

-

Conventional manual patch-clamp recordings were performed for more detailed characterization.[2][10]

-

A fast-application system (Dynaflow, Cellectricon, Sweden) was used to apply compounds.[2]

-

The percent change in peak current produced by the test compound plus acetylcholine versus acetylcholine alone was calculated.[2]

-

To confirm the allosteric mechanism, this compound was applied in the absence of acetylcholine to ensure it did not evoke a current on its own.[2]

-

In Vivo Behavioral Assessment: Scopolamine-Induced Cognitive Deficit in the Mouse T-Maze Task

Objective: To evaluate the in vivo efficacy of this compound in a model of cognitive impairment.

Methodology:

-

Animal Model: The T-maze Continuous Alternation Task in mice was used as the primary model.[2] A scopolamine-induced amnesia model is widely used to create a transient cognitive deficit.[11][12][13]

-

Drug Administration:

-

Behavioral Testing:

-

The T-maze apparatus consists of a starting arm and two goal arms.

-

The test relies on the innate tendency of rodents to alternate their choice of arms in successive trials.

-

Mice were administered this compound or vehicle, followed by scopolamine.

-

The percentage of spontaneous alternations was recorded and analyzed.

-

-

Data Analysis: The dose of this compound that significantly reversed the scopolamine-induced impairment in spontaneous alternation was determined.[2]

Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of this compound.

Methodology:

-

Cell Line: GH4C1 cells stably expressing rat α7 nAChR were used.[14]

-

Assay Principle: A common method involves measuring the release of lactate dehydrogenase (LDH) from damaged cells or using a fluorescent dye that only enters cells with compromised membrane integrity.[15][16]

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound, a known Type II PAM (e.g., PNU-120596) as a positive control for potential cytotoxicity, and a vehicle control.[14]

-

After a defined incubation period, the assay reagent was added.

-

The resulting signal (absorbance or fluorescence) was measured using a plate reader.[15]

-

-

Data Analysis: The percentage of cytotoxicity was calculated relative to control wells (untreated and maximum lysis).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of α7 nAChR and Modulation by this compound

The following diagram illustrates the signaling cascade initiated by the activation of the α7 nAChR and the modulatory effect of this compound.

References

- 1. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 10. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AD−1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]

Methodological & Application

BNC375: In Vitro Electrophysiology Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). As a Type I PAM, this compound potentiates the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing the peak current amplitude with minimal to no effect on the receptor's desensitization kinetics.[1][2][3] This property makes this compound a promising therapeutic candidate for cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia, as it enhances cholinergic signaling without causing the receptor desensitization often seen with orthosteric agonists.[1]

These application notes provide detailed protocols for the in vitro electrophysiological characterization of this compound using both manual and automated patch-clamp techniques.

Data Presentation

The following tables summarize the quantitative data on the in vitro electrophysiological effects of this compound on α7 nAChRs.

Table 1: Potentiation of Acetylcholine-Evoked Currents by this compound

| Parameter | Value | Cell Line | Electrophysiology Method | Reference |

| EC50 | 25 nM | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |

| Pmax | 650% | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |

| EC50 | 2.64 µM | Not specified | Patch-Clamp | [3] |

| Emax | 910% | Not specified | Patch-Clamp | [3] |

| EC50 | 1.9 µM | Not specified | Not specified | [4] |

EC50: Half-maximal effective concentration for potentiation. Pmax/Emax: Maximum potentiation of the ACh-evoked current. Note: The variability in EC50 and Emax values may be attributed to differences in experimental conditions, such as the specific cell line, ACh concentration, and patch-clamp methodology (manual vs. automated).

Table 2: Effect of this compound on α7 nAChR Desensitization Kinetics

| Compound | AUC/Pmax | Classification | Cell Line | Electrophysiology Method | Reference |

| (R,R)-13 (this compound) | 1.7 | Type I PAM | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |

| (S,S)-13 | 25 | Type II PAM | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |

AUC/Pmax: Ratio of the area under the curve to the peak current amplitude. A lower value indicates less effect on desensitization.

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for the detailed characterization of this compound's effect on α7 nAChRs expressed in a stable cell line, such as rat GH4C1 cells.

Materials:

-

Cell Line: Rat GH4C1 cells stably expressing human or rat α7 nAChRs.

-

Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~330 mOsm.

-

Intracellular Solution (ICS): 140 mM KCl, 10 mM HEPES, 2 mM EGTA-KOH, 1 mM MgCl2, 5 mM Glucose. Adjust pH to 7.2 with KOH.

-

Agonist: Acetylcholine (ACh) chloride.

-

Test Compound: this compound.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with ICS.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pClamp).

-

Perfusion System: Fast-application system (e.g., Dynaflow) for rapid solution exchange.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Solution Preparation: Prepare fresh ECS and ICS on the day of the experiment. Prepare stock solutions of ACh and this compound and dilute to the final desired concentrations in ECS. An EC20 concentration of ACh is typically used to assess potentiation.

-

Recording Setup:

-

Place a coverslip with cells in the recording chamber and perfuse with ECS.

-

Fill a patch pipette with ICS and mount it on the micromanipulator.

-

Under visual guidance, approach a single, healthy-looking cell with the pipette tip while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.

-

-

Experimental Protocol:

-

Baseline Response: Apply an EC20 concentration of ACh for a short duration (e.g., 1-2 seconds) to establish a baseline current response.

-

Compound Application: Pre-incubate the cell with the desired concentration of this compound in ECS for a defined period (e.g., 1-2 minutes).

-

Potentiation Measurement: Co-apply the same EC20 concentration of ACh with this compound and record the potentiated current response.

-

Washout: Perfuse the cell with ECS to wash out the compounds and allow for recovery before the next application.

-

Concentration-Response: Repeat steps 5.1-5.4 with a range of this compound concentrations to construct a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each this compound concentration relative to the baseline ACh response.

-

Fit the concentration-response data to a sigmoid function to determine the EC50 and Emax.

-

To assess the effect on desensitization, measure the area under the curve (AUC) and calculate the AUC/Pmax ratio.

-

Automated Planar Patch-Clamp Electrophysiology (e.g., Patchliner)

This protocol is suitable for higher-throughput screening and characterization of this compound.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing human α7 nAChRs.

-

Solutions: Prepare ECS and ICS as described for the manual patch-clamp protocol.

-

Agonist and Test Compound: Prepare solutions of ACh and this compound in ECS.

-

Automated Patch-Clamp System: Nanion Patchliner or a similar planar patch-clamp system.

-

Consumables: Planar patch-clamp chips (e.g., NPC-16).

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer (e.g., 5 x 105 cells/mL).

-

System Setup:

-

Prime the automated patch-clamp system with ECS and ICS.

-

Load the cell suspension and compound plates into the instrument.

-

-

Automated Recording Protocol:

-

The instrument will automatically perform the following steps for each recording well:

-

Cell trapping and seal formation.

-

Establishment of the whole-cell configuration.

-

-

Set the holding potential to -70 mV or -80 mV.

-

-

Compound Application and Data Acquisition:

-

Program the instrument to perform a pre- and post-compound addition protocol.

-

Baseline: Apply an EC20 concentration of ACh.

-

Compound Incubation: Apply the desired concentration of this compound. A minimum incubation time of 5 minutes is recommended.

-

Co-application: Apply the EC20 concentration of ACh in the presence of this compound.

-

Washout: Perfuse with ECS.

-

-

Data Analysis:

-

The instrument's software will typically perform automated analysis of peak current and other parameters.

-

Export the data for further analysis, including the construction of concentration-response curves to determine EC50 and Emax values.

-

Visualizations

Signaling Pathway of this compound at the α7 nAChR

References

- 1. Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ | Journal of Neuroscience [jneurosci.org]

- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

Application Notes and Protocols for BNC375 in Patch-Clamp Studies of α7 nAChRs

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] As a Type I PAM, this compound potentiates the receptor's response to its endogenous agonist, acetylcholine (ACh), by increasing the peak current amplitude with minimal to no effect on the receptor's desensitization kinetics.[1][3] This characteristic distinguishes it from Type II PAMs, which also prolong the channel's open time and slow desensitization. The selective potentiation of the ACh-evoked response without altering the temporal signaling pattern makes this compound a valuable tool for studying the physiological and pathological roles of α7 nAChRs, particularly in the context of cognitive disorders like Alzheimer's disease and schizophrenia.[1][3][4]

These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to characterize its effects on α7 nAChRs.

Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the acetylcholine binding site.[1] This allosteric binding enhances the conformational change induced by acetylcholine, leading to a greater influx of cations, primarily Na+ and Ca2+, upon channel opening.[5][6] The increased calcium permeability of the α7 nAChR is a key feature of its function, linking receptor activation to various intracellular signaling cascades involved in synaptic plasticity and neuroprotection.[5] this compound, by amplifying the primary response to acetylcholine, serves as a tool to investigate these downstream pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Electrophysiological Data for this compound

| Parameter | Value | Cell Line | Method | Reference |

| EC50 | 25 nM | GH4C1 cells expressing α7 nAChRs | Manual Patch-Clamp | [1][4] |

| EC50 | 1.9 µM | Not specified | Not specified | [2] |

| Pmax | 650% | GH4C1 cells expressing α7 nAChRs | Manual Patch-Clamp | [1][4] |

EC50: Half-maximal effective concentration. Pmax: Maximum potentiation of the ACh-evoked current at an EC20 concentration of ACh.

Table 2: In Vivo Data for this compound

| Animal Model | Test | Effective Dose | Administration | Effect | Reference |

| Mouse | T-maze | 0.03 mg/kg (MED) | Oral | Reversal of Scopolamine-induced impairment | [2] |

| Mouse | T-maze | 1.0 mg/kg | Oral | Full reversal of Scopolamine-induced impairment | [2] |

MED: Minimum Effective Dose

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the characterization of this compound's modulatory effects on α7 nAChRs expressed in a stable cell line using whole-cell voltage-clamp recordings.

Materials:

-

Cell Line: GH4C1 cells stably expressing human or rat α7 nAChRs.[1]

-

External Solution (in mM): 120 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 25 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[7]

-

Internal Solution (in mM): 120 KF, 10 KCl, 5 NaCl, 2 MgCl₂, 20 BAPTA, 10 HEPES. Adjust pH to 7.4 with KOH.[7]

-

Agonist: Acetylcholine (ACh) chloride.

-

Modulator: this compound.

-

Patch Pipettes: Borosilicate glass, 2-8 MΩ resistance.[7]

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system (e.g., Dynaflow for fast application), data acquisition software.[1]

Experimental Workflow:

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]

- 6. alpha-Bungarotoxin-sensitive hippocampal nicotinic receptor channel has a high calcium permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols for BNC375 in Hippocampal Slice Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] As a Type I PAM, this compound potentiates the receptor's response to the endogenous agonist acetylcholine by amplifying the peak channel response with minimal impact on desensitization kinetics.[1] This mechanism of action makes this compound a promising therapeutic candidate for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][4] Preclinical studies have demonstrated that this compound enhances long-term potentiation (LTP) in rat hippocampal slices, a key cellular mechanism underlying learning and memory.[2][4]

These application notes provide a comprehensive guide for utilizing this compound in hippocampal slice electrophysiology experiments to investigate its effects on synaptic plasticity.

Mechanism of Action: α7 nAChR Positive Allosteric Modulation

This compound acts as a positive allosteric modulator at the α7 nAChR, meaning it binds to a site on the receptor distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine without directly activating the receptor itself. This preserves the natural spatiotemporal patterns of cholinergic signaling. The key characteristic of a Type I PAM like this compound is the potentiation of the peak current amplitude in response to an agonist, without significantly altering the rate of receptor desensitization.[1]

Caption: Mechanism of this compound action on the α7 nAChR. (Within 100 characters)

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Species/System | Reference |

| EC50 (in vitro) | 25 nM (manual patch clamp) 1.9 µM | Rat GH4C1 cells expressing human α7 nAChRs | [1][3] |

| Peak Current Potentiation (Pmax) | 650% (relative to EC20 ACh) | Rat GH4C1 cells expressing human α7 nAChRs | [1] |

| Effect on LTP | Enhances LTP | Rat hippocampal slices | [2] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Note: The following protocol is adapted from a method for in vivo administration and should be suitable for in vitro slice experiments.[3] Researchers should optimize the final concentration based on their specific experimental conditions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF)

Protocol:

-

Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound powder in 100% DMSO to create a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[3]

-

-

Working Solution (e.g., 10 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare the final working solution by diluting the stock solution in aCSF to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in aCSF.

-

Ensure the final concentration of DMSO in the aCSF is low (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity. Prepare a vehicle control aCSF containing the same final concentration of DMSO.

-

Vortex the working solution well before use.

-

Hippocampal Slice Preparation and Maintenance

This protocol describes the preparation of acute hippocampal slices from rats for electrophysiological recordings.

Materials:

-

Male Wistar or Sprague-Dawley rats (postnatal day 15-25)

-

Sucrose-based cutting solution (ice-cold and continuously bubbled with 95% O₂ / 5% CO₂)

-

Artificial cerebrospinal fluid (aCSF) (continuously bubbled with 95% O₂ / 5% CO₂)

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Incubation chamber

Protocol:

-

Anesthesia and Dissection:

-

Anesthetize the rat using an approved institutional protocol (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution until the brain is cleared of blood.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated sucrose solution.

-

-

Slicing:

-

Isolate the hippocampus and prepare it for slicing.

-

Mount the hippocampus onto the vibratome stage.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold, oxygenated sucrose solution.

-

-

Incubation and Recovery:

-

Transfer the slices to an incubation chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the slices to recover for at least 1 hour before starting electrophysiological recordings. After the initial recovery period at elevated temperature, slices can be maintained at room temperature.

-

Electrophysiological Recording and LTP Induction

Experimental Setup:

-

Submerged-type recording chamber continuously perfused with oxygenated aCSF (or aCSF containing this compound/vehicle) at a flow rate of 2-3 mL/min and maintained at 30-32°C.

-

Stimulating electrode placed in the Schaffer collateral pathway.

-

Recording electrode (filled with aCSF) placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

Protocol:

-

Baseline Recording:

-

After placing a slice in the recording chamber, allow it to equilibrate for at least 15-20 minutes.

-

Record stable baseline fEPSPs by delivering single test pulses (e.g., 0.05 Hz) at an intensity that evokes a response approximately 30-40% of the maximal fEPSP amplitude.

-

Establish a stable baseline for at least 20-30 minutes before drug application.

-

-

This compound Application:

-

Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle). A starting concentration in the range of 1-10 µM is recommended based on its in vitro potency.

-

Perfuse the slice with the this compound/vehicle solution for at least 20-30 minutes prior to LTP induction to allow for drug equilibration in the tissue.

-

-

LTP Induction:

-

Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains (e.g., 4-10 trains) of high-frequency bursts (e.g., 4 pulses at 100 Hz), with an inter-train interval of several seconds.

-

Alternatively, a single HFS train (e.g., 1 second at 100 Hz) can be used.

-

-

Post-Induction Recording:

-

Immediately after the LTP induction protocol, resume recording of fEPSPs at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a hippocampal slice LTP experiment with this compound.

Caption: Workflow for this compound hippocampal LTP experiments. (Within 100 characters)

References

- 1. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for BNC375 in Scopolamine-Induced Amnesia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BNC375, a selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), in preclinical scopolamine-induced amnesia models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in reversing cognitive deficits.

Introduction

Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive impairment in animal models, mimicking aspects of memory deficits observed in conditions like Alzheimer's disease.[1] this compound has demonstrated efficacy in reversing these scopolamine-induced deficits, highlighting its potential as a therapeutic agent for cognitive disorders.[2] this compound acts as a PAM at α7 nAChRs, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. This modulation is crucial for synaptic plasticity and memory formation.[2][3]

Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling

This compound positively modulates the α7 nAChR, a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[2][4] Upon binding of acetylcholine, the channel opens, leading to an influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ activates a cascade of downstream signaling pathways critical for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[2][5] Key downstream effectors include Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK), which ultimately lead to changes in gene expression and protein synthesis that strengthen synaptic connections.[5]

Key Experiments: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow

The NOR test typically involves three phases: habituation, a sample phase (T1), and a test phase (T2).

Detailed Protocols

Animals

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g

-

Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week before the start of the experiment.

Drug Preparation and Administration

-

Scopolamine Hydrobromide: Dissolved in 0.9% saline. Administered intraperitoneally (i.p.) at a dose of 0.3 mg/kg, 30 minutes before the sample phase (T1).

-

This compound: Formulated in a vehicle of 0.5% methylcellulose in water. Administered orally (p.o.) at doses of 0.3, 1, and 3 mg/kg, 60 minutes before the sample phase (T1).

-

Vehicle: 0.5% methylcellulose in water, administered orally.

Novel Object Recognition Protocol

-

Habituation (Day 1): Individually place each rat in the empty open-field arena (e.g., 50 cm x 50 cm x 50 cm) for 10 minutes to allow for habituation to the environment.

-

Drug Administration (Day 2):

-

Administer this compound or vehicle orally 60 minutes before T1.

-

Administer scopolamine or saline intraperitoneally 30 minutes before T1.

-

-

Sample Phase (T1) (Day 2): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.

-

Retention Interval: Return the rat to its home cage for a 60-minute retention interval.

-

Test Phase (T2) (Day 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent exploring each object during T2. Exploration is defined as the rat's nose being within 2 cm of the object and oriented toward it.

-

Data Analysis: Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

Data Presentation

The following table summarizes the quantitative data from a representative study evaluating the effect of this compound on scopolamine-induced amnesia in the NOR test.

| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine |

| Vehicle + Saline | - | 12 | 0.45 ± 0.05 | < 0.001 |

| Vehicle + Scopolamine | 0.3 | 12 | 0.08 ± 0.04 | - |

| This compound + Scopolamine | 0.3 | 12 | 0.25 ± 0.06 | < 0.05 |

| This compound + Scopolamine | 1 | 12 | 0.38 ± 0.07 | < 0.01 |

| This compound + Scopolamine | 3 | 12 | 0.42 ± 0.05 | < 0.001 |

Data are illustrative and based on findings reported in Wang et al. (2020), Journal of Pharmacology and Experimental Therapeutics.

Discussion

The data clearly demonstrate that scopolamine administration significantly impairs recognition memory, as indicated by a discrimination index close to zero.[2] Treatment with this compound at all tested doses significantly and dose-dependently reversed the cognitive deficits induced by scopolamine, restoring the discrimination index to levels comparable to the vehicle-treated control group.[2] These findings support the therapeutic potential of this compound in treating cognitive impairments associated with cholinergic dysfunction. The provided protocols can be adapted for the evaluation of other potential cognitive-enhancing compounds.

References

- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]

- 5. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring BNC375 Effects on Long-Term Potentiation (LTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered one of the major cellular mechanisms underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is a key player in controlling synaptic plasticity and mediating these functions.[2] BNC375 is a novel, selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[3][4] As a Type I PAM, this compound enhances the peak response of the α7 nAChR to its endogenous agonist, acetylcholine, without significantly affecting the receptor's desensitization kinetics.[3] Activation of α7 nAChRs has been shown to improve cognitive function, making it a promising therapeutic target for cognitive impairments in conditions like Alzheimer's disease.[3][5] Preclinical studies have demonstrated that this compound enhances LTP in rat hippocampal slices and in vivo, suggesting its potential as a cognitive enhancer.[6][7]

These application notes provide detailed protocols for measuring the effects of this compound on LTP in hippocampal brain slices, a standard ex vivo model for studying synaptic plasticity.

Data Presentation: Effects of this compound on LTP